Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-4-carboxylate
- Methyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-methylphenyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
CAS No. |
618070-57-8 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methylphenyl)-2-oxoethyl]-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-3-26-21(25)19-13-18(16-7-5-4-6-8-16)22-23(19)14-20(24)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
VISIZHMQHAMFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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